molecular formula C8H5F5O B14065038 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene

Katalognummer: B14065038
Molekulargewicht: 212.12 g/mol
InChI-Schlüssel: YLHHUOAWSLPCAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which react with aromatic compounds to introduce difluoromethyl groups . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale difluoromethylation processes using specialized equipment and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene can be compared with other similar fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H5F5O

Molekulargewicht

212.12 g/mol

IUPAC-Name

2-(difluoromethoxy)-1,3-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-2-5(10)7(6(4)11)14-8(12)13/h1-2,8H,3H2

InChI-Schlüssel

YLHHUOAWSLPCAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1CF)F)OC(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.